Home > Products > Screening Compounds P12759 > 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole
1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole - 685106-80-3

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole

Catalog Number: EVT-3286776
CAS Number: 685106-80-3
Molecular Formula: C22H15N5
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2‐[4‐(1H‐benzimidazol‐1‐yl) phenyl]‐1H‐benzimidazole Derivatives

  • Compound Description: These derivatives are identified as potential anticancer agents, specifically for overcoming Imatinib resistance in chronic myeloid leukemia (CML) . They demonstrate cytotoxic effects and induce apoptosis in both Imatinib-sensitive and Imatinib-resistant CML cells. Additionally, they inhibit P-glycoprotein activity, a mechanism contributing to drug resistance .

Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(morpholin-4-yl)phenyl]-1H-1,3-benzimidazole-5-carboxylate

  • Compound Description: This compound is characterized by its crystal structure, which reveals two independent molecules in the asymmetric unit. The study focuses on the conformational features, particularly the dihedral angles between the benzimidazole ring system and the adjacent benzene ring .

Ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate Monohydrate

  • Compound Description: Similar to the previous compound, this research focuses on crystal structure analysis . The study describes the conformations of the pyrrolidine and morpholine rings, as well as the planarity of the benzimidazole ring system .

2-[4-(Arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole, -1H-benzimidazole, or -1,3-benzoxazole Derivatives

  • Compound Description: This group of compounds highlights a series of 1,3-benzothiazole, 1H-benzimidazole, and 1,3-benzoxazole derivatives that are efficiently synthesized through a one-pot, three-component reaction under aqueous conditions . The study highlights the simplicity and efficiency of this synthetic approach.

5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole Derivatives

  • Compound Description: This series of benzimidazole derivatives demonstrates promising urease inhibitory activity, surpassing the potency of standard inhibitors thiourea and hydroxyurea . Importantly, they exhibit low cytotoxicity, suggesting potential for development as therapeutic agents against ureolytic bacterial infections .

1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-1,3-benzimidazole

  • Compound Description: This compound's crystal structure reveals a three-dimensional architecture stabilized by weak interactions such as hydrogen bonds and π-π stacking . A notable feature is the presence of a void within the crystal structure, though no solvent molecules are observed occupying it .

1-(4-Phenoxymethyl-2-phenyl-[1,3]dioxolan-2-ylmethyl)-1H-1,2,4-triazole Derivatives

  • Compound Description: This research focuses on the antifungal activity of a series of 1,2,4-triazole derivatives against Magnaporthe oryzae, the causal agent of rice blast disease . These compounds exhibit potent inhibition of mycelial growth, with some demonstrating activity comparable to the commercial fungicide propiconazole .

2-(4-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-1,2,3-triazol-1-yl}methoxy)ethanol

  • Compound Description: The crystal structure analysis of this compound highlights the planar nature of the benzimidazole ring system and the angles between the benzene, benzimidazole, and triazole rings . The study also describes the hydrogen bonding patterns contributing to the overall three-dimensional network in the crystal lattice .

N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives

  • Compound Description: This series of benzimidazole derivatives exhibits promising multi-target activity, displaying antiproliferative effects against cancer cell lines, antifungal activity against Candida albicans and Aspergillus niger, and antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives

  • Compound Description: These triazole derivatives are identified as potent inhibitors of brassinosteroid biosynthesis . Brassinosteroids are plant hormones regulating growth and development. This study emphasizes the structure-activity relationship, highlighting that variations in the aromatic substituent significantly influence the inhibitory activity .
Synthesis Analysis

The synthesis of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole typically involves multi-step reactions that may include:

  • Condensation Reactions: The initial step often involves the condensation of 4-pyridinyl and 4-pyrimidinyl derivatives with phenyl groups in the presence of suitable catalysts.
  • Cyclization: The formation of the benzimidazole core can be achieved through cyclization reactions, where a substituted aniline reacts with a carbonyl compound under acidic or basic conditions.
  • Purification Techniques: Post-synthesis, purification is commonly performed using methods such as column chromatography or recrystallization to isolate the target compound from byproducts .

Specific parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity. For example, reactions may be conducted at elevated temperatures (e.g., 80-120°C) to facilitate cyclization.

Molecular Structure Analysis

The molecular structure of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole is characterized by:

Crystallographic studies would provide detailed data about bond lengths, angles, and torsional conformations that define its three-dimensional structure .

Chemical Reactions Analysis

The chemical reactivity of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole includes:

  • Nucleophilic Substitution: The nitrogen atoms in the pyridine and pyrimidine rings can act as nucleophiles in various substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions under specific conditions, allowing for further functionalization.
  • Coordination Chemistry: This compound may also interact with metal ions, forming coordination complexes that could enhance its biological activity .
Mechanism of Action

The mechanism of action for 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole is primarily linked to its ability to interact with biological targets such as enzymes or receptors involved in viral replication.

  • Inhibition of Viral Enzymes: It may inhibit key viral enzymes (e.g., proteases or polymerases) by binding to their active sites or allosteric sites, thereby disrupting viral replication cycles.
  • Antiviral Activity: Studies suggest that similar compounds exhibit significant antiviral activity by interfering with viral entry or replication processes within host cells .

Quantitative Structure-Activity Relationship (QSAR) studies could further elucidate how structural modifications influence potency and selectivity against specific viruses.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole include:

  • Melting Point: Determined via differential scanning calorimetry or capillary methods.
  • Solubility: Solubility in various solvents (e.g., water, ethanol) affects its bioavailability and formulation for pharmaceutical applications.
  • Stability: Stability studies under different pH and temperature conditions are essential to assess shelf-life and storage requirements.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound .

Applications

The applications of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole are diverse:

  • Medicinal Chemistry: Its potential as an antiviral agent makes it valuable in developing new treatments for viral infections.
  • Material Science: The compound's electronic properties could be harnessed in organic electronics or photonic devices.
  • Research Tool: It serves as a lead compound for further modifications aimed at enhancing efficacy against specific targets in drug discovery programs .
Benzimidazole Pharmacophore: Structural Privileges and Bioisosteric Significance

Privileged Scaffold Theory in Medicinal Chemistry

The concept of privileged scaffolds – molecular frameworks capable of high-affinity binding to diverse biological targets – revolutionized rational drug design. First articulated by Evans in the 1980s using benzodiazepines as exemplars, this theory identifies structural motifs that serve as versatile templates for developing multitarget ligands [3]. The benzimidazole nucleus epitomizes this concept, exhibiting intrinsic "structural privilege" through:

  • Amphoteric character: The benzimidazole ring system possesses both weakly basic (pKa conjugate acid ≈ 5.6) and acidic (pKa ≈ 12.8) properties, enabling ionic interactions across physiological pH ranges [6].
  • Planar, electron-rich architecture: The fused bicyclic system facilitates π-stacking interactions with aromatic residues in enzyme active sites and receptor pockets.
  • Substitution versatility: Positions N1, C2, C5, and C6 allow extensive derivatization, enabling fine-tuning of target affinity and physicochemical properties [6].

1-{4-[2-(4-Pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole (CAS 685106-80-3, C₂₂H₁₅N₅, MW 349.39) exemplifies scaffold privilege [1]. Its benzimidazole core connects via a para-phenylene linker to a 2-(pyridin-4-yl)pyrimidine moiety, creating an extended planar system. This arrangement mimics endogenous biomolecules while providing multiple vectors for structural diversification. Clinically successful privileged benzimidazole derivatives include:

Table 1: Benzimidazole-Based Privileged Scaffolds in Therapeutics

Scaffold TypeTherapeutic AgentsPrimary IndicationBiological Target
Simple BenzimidazoleOmeprazole, PantoprazoleAcid Reflux/UlcersH⁺/K⁺ ATPase
Benzimidazole-CarbamateAlbendazole, MebendazoleAnthelminticTubulin
Benzimidazole-BenzeneCandesartan, TelmisartanHypertensionAngiotensin II Receptor (AT1)
Pyridinyl-Pyrimidinyl Benzimidazole1-{4-[2-(4-Pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazoleInvestigationalKinases, Purinergic Receptors

The molecular complexity of the title compound enables simultaneous engagement with complementary binding regions in enzymes like kinases, where the pyrimidine acts as adenine mimetic and the benzimidazole occupies hydrophobic pockets [3] [6]. This polypharmacology potential aligns perfectly with privileged scaffold behavior observed in natural products and clinical drugs.

Bioisosteric Mimicry of Purine Nucleotides

Bioisosterism – replacing functional groups with biologically equivalent moieties – optimizes drug-target interactions while preserving pharmacophore geometry. The title compound demonstrates sophisticated purine bioisosterism:

  • Pyrimidine-Pyridine System: The 2-(pyridin-4-yl)pyrimidine moiety serves as a 5-aza-isostere of 9-deazapurine, replicating adenine's hydrogen-bonding pattern. The pyrimidine N1 and N3 atoms mimic purine N1 and N7, while the pyridyl nitrogen substitutes for purine N9 [4].
  • Benzimidazole as Imidazole Surrogate: The benzimidazole unit emulates the imidazole ring in purines, with its N3 atom positioning a hydrogen-bond acceptor analogous to purine N9. This allows ATP-competitive binding to purine-dependent enzymes [4] [7].

Table 2: Bioisosteric Relationships Between Purine and Target Compound

Purine FeatureBioisosteric ElementFunctional RoleTarget Implications
Adenine Nucleus2-(Pyridin-4-yl)pyrimidineH-bond donation/acceptanceKinase ATP-binding sites
Imidazole RingBenzimidazoleHydrophobic stacking, H-bondingEnzymatic catalytic pockets
Ribose H-bond Partnerspara-Phenylene linkerSpatial separation, conformational rigidityAccess to allosteric binding regions

This bioisosteric design enables selective targeting of purine-binding enzymes:

  • Kinase Inhibition: Pyrimidine-based scaffolds like triazolopyrimidines (DSM265) inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) by competing with orotate/ubiquinone binding. The title compound's pyrimidine-pyridine system could similarly target human kinases like ACK1 (activated Cdc42-associated kinase) or cyclin-dependent kinases (CDKs) [4] [7].
  • G-protein-coupled receptor (GPCR) modulation: Purine isosteres frequently target adenosine or P2Y receptors. The extended aromatic surface of the title compound may engage orthosteric/allosteric sites in purinergic GPCRs like GPR35 [4].

Role of Tautomerism in Pharmacological Activity

Tautomerism – dynamic proton shifts creating structural isomers – profoundly influences ligand recognition. The title compound exhibits three potential tautomeric equilibria:

  • Benzimidazole Annular Tautomerism: Prototropic shifts between N1-H (dominant) and N3-H forms alter hydrogen-bonding capacity. The N1-H tautomer allows H-bond donation, while the N3 form acts as an acceptor.
  • Pyridine-Pyrimidine Conjugation: The pyridyl nitrogen's basicity (pKa ~5) enables protonation at physiological pH, generating cationic species that enhance electrostatic interactions [1].
  • Amidine-like Systems: The pyrimidine linker creates virtual amidine systems susceptible to prototropic shifts affecting molecular polarity.

Table 3: Tautomeric Configurations and Pharmacological Implications

Tautomeric SystemMajor TautomerMinor TautomerPharmacological Impact
Benzimidazole NHN1-H (≈95% population)N3-HAlters H-bond donor/acceptor profile with receptors
Pyridine NitrogenNeutral form (pH >6)Protonated form (pH <4)Affects membrane permeability and target engagement
Pyrimidine ConjugationCanonical pyrimidineRare ylidic formsModulates electron distribution in binding

Experimental characterization of tautomerism employs:

  • Spectroscopy: NMR chemical shifts (N-H protons >δ12 ppm confirm benzimidazole tautomers), IR stretches (N-H ~3400 cm⁻¹), and UV-Vis absorption shifts differentiate tautomeric populations [5] [9].
  • X-ray Crystallography: Solid-state structures reveal preferred tautomers stabilized by crystal packing. Benzimidazoles overwhelmingly crystallize as N1-H tautomers [5].
  • Computational Chemistry: DFT calculations predict relative tautomer energies and populations. For benzimidazoles, N1-H is consistently >5 kcal/mol more stable than N3-H [5] [9].

In the title compound, the N1-H benzimidazole tautomer optimizes interactions with targets like cyclooxygenase-2 (COX-2) or kinase allosteric sites. Substitution at N1 locks the tautomeric state, potentially enhancing selectivity – a strategy used in drugs like omeprazole (N-substituted benzimidazole) [6] [9]. Desmotropy (tautomeric polymorphism) could further influence solid-state properties relevant to formulation, as observed in albendazole [9].

Properties

CAS Number

685106-80-3

Product Name

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole

IUPAC Name

1-[4-(2-pyridin-4-ylpyrimidin-4-yl)phenyl]benzimidazole

Molecular Formula

C22H15N5

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C22H15N5/c1-2-4-21-20(3-1)25-15-27(21)18-7-5-16(6-8-18)19-11-14-24-22(26-19)17-9-12-23-13-10-17/h1-15H

InChI Key

LZRPTEXKZHUVIC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=NC=C5

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.